n,n-Dimethylvalinol

Description

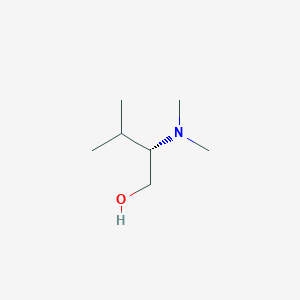

N,N-Dimethylvalinol is a secondary amine derivative of valinol (2-amino-3-methyl-1-butanol), where both hydrogen atoms on the amino group are substituted with methyl groups. The following comparison is extrapolated from structurally or functionally related compounds in the evidence, such as N,N-dimethylated solvents, valine derivatives, and bioactive amines.

Properties

Molecular Formula |

C7H17NO |

|---|---|

Molecular Weight |

131.22 g/mol |

IUPAC Name |

(2S)-2-(dimethylamino)-3-methylbutan-1-ol |

InChI |

InChI=1S/C7H17NO/c1-6(2)7(5-9)8(3)4/h6-7,9H,5H2,1-4H3/t7-/m1/s1 |

InChI Key |

IJCTUOXPCFLJLV-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@@H](CO)N(C)C |

Canonical SMILES |

CC(C)C(CO)N(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several compounds with N,N-dimethyl groups or valine-related backbones. Key comparisons include:

N,N-Dimethylacetamide (DMAC)

- Molecular Formula: C₄H₉NO .

- Properties : A polar aprotic solvent with high miscibility in water and organic solvents. USP-grade DMAC has a purity ≥99% and a boiling range of 164.5–167.5°C .

- Applications : Used in polymer synthesis, drug formulation, and as a reaction medium .

D-Valsartan

- Molecular Formula : C₂₄H₂₉N₅O₃ .

- Properties : A tetrazole-containing angiotensin II receptor blocker derived from D-valine. It exhibits high specificity for blood pressure regulation .

- Applications : Clinically used for hypertension and heart failure.

- Contrast with N,N-Dimethylvalinol: While both are valine derivatives, D-valsartan’s complex aryl-tetrazole moiety and therapeutic targeting differ significantly from dimethylvalinol’s simpler amine-alcohol structure.

N-Hexadecanoyl-D-valine

- Molecular Formula: C₂₁H₄₁NO₃ .

- Properties : A lipophilic valine derivative with a palmitoyl group, synthesized via acylation. It is stable under standard storage conditions and used in peptide modification .

- Contrast with this compound: The palmitoyl chain in this compound increases hydrophobicity, whereas dimethylvalinol’s methyl groups may enhance solubility in polar solvents while retaining chirality.

N,N-Dimethyltryptamine (DMT)

- Molecular Formula : C₁₂H₁₆N₂ .

- Properties: A psychoactive compound with a tryptamine backbone. It is typically administered in solution (e.g., 1 mg/mL in methanol) and acts as a serotonin receptor agonist .

- Contrast with this compound: DMT’s indole ring and neurological activity contrast with dimethylvalinol’s aliphatic structure, which is more likely to serve as a synthetic intermediate or ligand.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.